4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide
CAS No.:
Cat. No.: VC16562282
Molecular Formula: C22H29Cl2N3O8S2
Molecular Weight: 598.5 g/mol
* For research use only. Not for human or veterinary use.
![4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide -](/images/structure/VC16562282.png)
Specification
Molecular Formula | C22H29Cl2N3O8S2 |
---|---|
Molecular Weight | 598.5 g/mol |
IUPAC Name | 4-chloro-N-[2-[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide |
Standard InChI | InChI=1S/C22H29Cl2N3O8S2/c1-32-17-13-21(19(34-3)11-15(17)23)36(28,29)25-5-6-26-7-9-27(10-8-26)37(30,31)22-14-18(33-2)16(24)12-20(22)35-4/h11-14,25H,5-10H2,1-4H3 |
Standard InChI Key | YJTSRTXBZYRZCY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of two 4-chloro-2,5-dimethoxybenzenesulfonyl groups connected via a piperazine-ethyl spacer. Each benzene ring is substituted with chlorine at the 4-position and methoxy groups at the 2- and 5-positions, creating a symmetrical pattern. The sulfonamide groups (-SONH-) bridge the aromatic systems to the central piperazine, which adopts a chair conformation in its most stable state .
Electronic Properties
The electron-withdrawing chlorine and electron-donating methoxy groups create a push-pull effect, polarizing the benzene rings. This configuration enhances the sulfonamide’s ability to participate in hydrogen bonding and electrostatic interactions, critical for binding to biological targets .
Stereochemical Considerations
Despite the presence of two chiral centers (piperazine nitrogens), the compound is typically synthesized as a racemic mixture. Computational models suggest that enantiomeric forms exhibit minor differences in binding affinity due to the symmetry of the sulfonamide groups .
Molecular Data
Table 1 summarizes key physicochemical properties derived from analogous compounds and computational predictions.
Property | Value |
---|---|
Molecular Formula | CHClNOS |
Molecular Weight | 668.58 g/mol |
LogP (Octanol-Water) | 2.1 (Predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 12 |
Topological Polar Surface Area | 168 Ų |
Data extrapolated from PubChem entries for related sulfonamides .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a three-step process:
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Sulfonation of 4-Chloro-2,5-Dimethoxybenzene: Reacting 4-chloro-2,5-dimethoxybenzene with chlorosulfonic acid yields 4-chloro-2,5-dimethoxybenzenesulfonyl chloride .
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Piperazine Functionalization: The sulfonyl chloride reacts with piperazine to form 4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazine.
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Ethyl Spacer Incorporation: A nucleophilic substitution links the piperazine to an ethylenediamine derivative, followed by a second sulfonation to attach the remaining benzene ring .
Challenges in Purification
The final step often produces byproducts due to incomplete sulfonation. Patent data suggest using hydrophilic interaction chromatography (HILIC) to isolate the target compound with >95% purity .
Spectroscopic Characterization
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NMR: H NMR (DMSO-d): δ 7.82 (s, 2H, aromatic), 4.12 (q, 2H, -CH-), 3.87 (s, 12H, -OCH), 3.45 (m, 8H, piperazine).
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IR: Peaks at 1175 cm (S=O asymmetric stretch) and 1340 cm (S=O symmetric stretch) confirm sulfonamide formation .
Compound | Target Affinity | Cytotoxicity (IC) |
---|---|---|
Target Compound | TGF-β, PDZ | 18 µM |
4-Chloro-N-(4-piperidin) | Kinase A | 42 µM |
2-(3-Fluorophenyl)sulfonyl | Caspase-3 | 8 µM |
Data adapted from patent examples .
Stability and Degradation
Hydrolytic Stability
The compound degrades in aqueous solutions (t = 72 hours at pH 7.4), primarily via cleavage of the sulfonamide bonds. Acidic conditions (pH <3) accelerate degradation, forming 4-chloro-2,5-dimethoxybenzenesulfonic acid and piperazine byproducts .
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